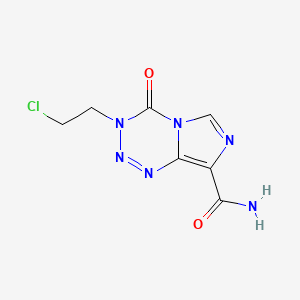

Mitozolomide

Description

Properties

IUPAC Name |

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYYPFGTSJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234862 | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL) | |

| Record name | MITOZOLOMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

85622-95-3 | |

| Record name | Mitozolomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitozolomide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitozolomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitozolomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOZOLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mitozolomide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mitozolomide, a derivative of the imidazotetrazine class of compounds, is a potent DNA alkylating agent with a distinct mechanism of action that has been a subject of interest in anticancer drug development. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects, with a focus on its chemical activation, DNA modification, and the subsequent cellular responses. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Activation

This compound, chemically known as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, is a prodrug that requires non-enzymatic activation under physiological conditions to exert its cytotoxic effects. This activation is initiated by hydrolysis of the imidazotetrazine ring.

The activation process begins with the nucleophilic attack of a water molecule at the C4 position of the imidazotetrazine ring. This leads to the opening of the tetrazine ring and the formation of a transient intermediate, 5-(3-(2-chloroethyl)triaz-1-en-1-yl)-1H-imidazole-4-carboxamide. This intermediate subsequently decomposes to yield two key products: 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and the highly reactive electrophile, the 2-chloroethyldiazonium ion. It is this 2-chloroethyldiazonium ion that is the ultimate alkylating species responsible for the drug's cytotoxicity.

Mechanism of DNA Alkylation and Cross-linking

The primary mechanism of this compound's cytotoxicity is through the alkylation of DNA by the 2-chloroethyldiazonium ion. This reactive species targets nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This initial monofunctional alkylation event results in the formation of a 7-(2-chloroethyl)guanine adduct.

A key feature that distinguishes this compound from its methylating analogue, Temozolomide, is its ability to induce DNA interstrand cross-links. Following the initial alkylation at the N7 position of a guanine residue, the terminal chlorine atom of the chloroethyl group can participate in a second alkylation reaction. This second reaction typically involves the N7 position of a guanine on the opposite DNA strand, leading to the formation of a covalent interstrand cross-link. These cross-links are highly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts and interstrand cross-links by this compound triggers a complex cellular response, primarily involving DNA damage response (DDR) pathways and cell cycle checkpoints.

DNA Damage Repair

Cells possess several mechanisms to repair DNA damage. The primary repair pathway for the removal of the initial monofunctional adducts is Base Excision Repair (BER). However, the highly cytotoxic interstrand cross-links are repaired by a more complex process involving the Fanconi Anemia (FA) pathway and homologous recombination. The FA pathway is a specialized DNA repair pathway that recognizes and resolves interstrand cross-links, a process crucial for maintaining genomic stability.

Cell Cycle Arrest

Upon sensing DNA damage, the cell activates checkpoint signaling cascades to halt cell cycle progression, allowing time for DNA repair. This compound-induced DNA damage predominantly leads to a G2/M phase cell cycle arrest. This arrest is primarily mediated by the ATR-Chk1 signaling pathway. Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated by stalled replication forks resulting from the DNA lesions. Activated ATR then phosphorylates and activates Checkpoint Kinase 1 (Chk1), which in turn phosphorylates and inactivates the Cdc25 phosphatase. Inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), a key regulator of entry into mitosis, thereby causing the cell to arrest in the G2 phase. The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, also play a role in this cell cycle arrest.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. The persistent G2/M arrest and the accumulation of irreparable DNA damage can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Quantitative Data

While extensive quantitative data for this compound is not as widely published as for its analogue Temozolomide, preclinical studies have demonstrated its potent cytotoxic activity against a range of murine tumor models.

| Cell Line | Tumor Type | Activity |

| L1210 | Murine Leukemia | Curative action observed |

| P388 | Murine Leukemia | Curative action observed |

| TLX5 | Murine Lymphoma | Potent effects observed |

| B16 | Murine Melanoma | Potent effects observed |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours). Include untreated control wells.

-

MTT Addition: Remove the drug-containing medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Comet Assay for Detection of DNA Interstrand Cross-links

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Under alkaline conditions, DNA with strand breaks will migrate out of the nucleus, forming a "comet" tail. DNA with interstrand cross-links will migrate more slowly than undamaged DNA, resulting in a smaller comet tail. To specifically detect interstrand cross-links, a known amount of single-strand breaks is typically induced (e.g., by irradiation) after drug treatment. The cross-links will then retard the migration of these induced breaks.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Irradiation (Optional but Recommended): After treatment, irradiate the cells with a low dose of X-rays (e.g., 2-5 Gy) on ice to induce a known number of single-strand breaks.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis buffer to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using image analysis software. A decrease in comet tail length in drug-treated and irradiated cells compared to irradiated-only cells indicates the presence of interstrand cross-links.

Mitozolomide: A Technical Guide to its DNA Alkylating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitozolomide, an early imidazotetrazine derivative, is a potent DNA alkylating agent with a broad spectrum of antitumor activity. Although largely succeeded in clinical use by its analogue, temozolomide, the study of this compound's core properties provides valuable insights into the mechanism of action, resistance, and potential for therapeutic innovation in this class of compounds. This technical guide provides an in-depth overview of this compound's DNA alkylating properties, including its chemical structure, mechanism of action, and available preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts in oncology.

Chemical Properties and Synthesis

This compound (8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one) is a synthetic molecule belonging to the imidazotetrazine class of compounds. Its chemical structure is characterized by a fused imidazole and tetrazine ring system, a chloroethyl group at the 3-position, and a carbamoyl group at the 8-position.

The synthesis of imidazotetrazines like this compound and temozolomide generally involves the reaction of a 5-diazoimidazole-4-carboxamide intermediate with an isocyanate. While specific, detailed protocols for the large-scale synthesis of this compound are primarily found in patent literature, the general synthetic scheme provides a basis for laboratory-scale preparation.

Mechanism of DNA Alkylation

This compound, like its successor temozolomide, functions as a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is also the active metabolite of the older alkylating agent dacarbazine, though dacarbazine requires initial enzymatic activation in the liver.

The cytotoxicity of this compound is primarily attributed to the ability of MTIC to methylate DNA. The process unfolds as follows:

-

Activation: At physiological pH, the imidazotetrazine ring of this compound opens to form MTIC.

-

Formation of the Methyldiazonium Cation: MTIC is unstable and releases a highly reactive methyldiazonium cation (CH3N2+).

-

DNA Alkylation: The methyldiazonium cation is a potent electrophile that readily transfers a methyl group to nucleophilic sites on DNA bases.

The primary sites of DNA methylation by this compound's active metabolite are:

-

N7 position of guanine (N7-MeG): This is the most frequent modification.

-

N3 position of adenine (N3-MeA): This occurs to a lesser extent.

-

O6 position of guanine (O6-MeG): While less frequent, this lesion is considered the most cytotoxic.

The formation of O6-methylguanine is critical to the antitumor activity of this compound. During DNA replication, DNA polymerase incorrectly pairs thymine with O6-MeG instead of cytosine. This mismatch triggers the DNA mismatch repair (MMR) pathway. In a futile cycle of repair, the MMR machinery attempts to excise the incorrect thymine, but the underlying O6-MeG lesion remains. This repeated and unsuccessful repair process leads to the formation of DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.

Figure 1. Mechanism of action of this compound leading to DNA alkylation and apoptosis.

Preclinical Data

In Vitro Cytotoxicity

While extensive quantitative data for this compound across a wide range of cell lines is limited in readily available literature, early studies demonstrated its potent cytotoxic effects against various tumor models. Due to the shared active metabolite, the in vitro cytotoxicity data for temozolomide can serve as a valuable surrogate for understanding the potential activity of this compound. Temozolomide has shown a wide range of IC50 values, from low micromolar to over 1000 µM, depending on the cell line and, critically, the status of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

| Cell Line | Cancer Type | Temozolomide IC50 (µM) | Reference |

| U87 | Glioblastoma | 230.0 (median, 72h) | [1] |

| U251 | Glioblastoma | 176.5 (median, 72h) | [1] |

| T98G | Glioblastoma | 438.3 (median, 72h) | [1] |

| Patient-derived | Glioblastoma | 220.0 (median, 72h) | [1] |

| PPTP cell lines | Various pediatric cancers | 380 (median) | [2] |

Note: This table presents data for Temozolomide as a surrogate for this compound due to the limited availability of specific this compound IC50 data.

In Vivo Studies

Preclinical in vivo studies were instrumental in the selection of this compound for clinical development, demonstrating its broad-spectrum antitumor activity in various mouse tumor models.

Clinical Data

This compound underwent Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Pharmacokinetics

A Phase I study provided key pharmacokinetic parameters for this compound following intravenous administration.

| Parameter | Value | Notes |

| Plasma Half-life (t½) | 1 - 1.3 hours | |

| Area Under the Curve (AUC) | Proportional to the administered dose | |

| Bioavailability | Well-absorbed orally |

Clinical Efficacy and Toxicity

In the initial Phase I trial, this compound was administered intravenously to 37 patients at doses ranging from 8 to 153 mg/m².

-

Efficacy: Partial responses were observed in two patients with adenocarcinoma of the ovary.

-

Toxicity: The dose-limiting toxicity was thrombocytopenia, which was observed at doses greater than 115 mg/m² and was characterized by a delayed recovery of up to 8 weeks. Nausea and vomiting were also reported and were dose-related. The recommended dose for further studies was determined to be 90 mg/m² intravenously or orally.

Mechanisms of Resistance

Resistance to this compound, much like temozolomide, is a significant clinical challenge. The primary mechanisms of resistance are:

-

O6-Methylguanine-DNA Methyltransferase (MGMT): The most prominent mechanism of resistance is the expression of the DNA repair protein MGMT. MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the cytotoxic lesion before it can trigger the MMR pathway and subsequent cell death. Tumors with high levels of MGMT expression are often resistant to this compound and other imidazotetrazines.

-

Mismatch Repair (MMR) Deficiency: A deficient MMR system can also confer resistance. If the MMR pathway is not functional, it cannot recognize the O6-MeG:T mismatch. Consequently, the futile repair cycles that lead to double-strand breaks do not occur, and the cell can tolerate the DNA damage and continue to proliferate.

-

Base Excision Repair (BER): The BER pathway is responsible for repairing the N7-MeG and N3-MeA lesions. While these are not the primary cytotoxic lesions, efficient BER can contribute to overall cell survival.

Figure 2. Key mechanisms of resistance to this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against adherent cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Figure 3. A generalized workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

DNA Cross-Linking Assay (Modified Alkaline Comet Assay)

This protocol describes a method to detect DNA interstrand cross-links induced by this compound. The principle is that cross-links will retard the migration of DNA in an electric field after the DNA has been fragmented by a known amount of radiation.

Objective: To qualitatively and quantitatively assess this compound-induced DNA interstrand cross-linking.

Materials:

-

Cells treated with this compound and control cells

-

PBS

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Irradiation source (e.g., X-ray or gamma-ray source)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with various concentrations of this compound for a specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.

-

Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides.

-

Cover with a coverslip and allow the agarose to solidify on ice.

-

-

Irradiation:

-

Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce random DNA strand breaks.

-

-

Lysis:

-

Immerse the slides in ice-cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes.

-

Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and wash them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using image analysis software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

-

A decrease in DNA migration in the this compound-treated, irradiated cells compared to the irradiated control cells indicates the presence of DNA cross-links.

-

Conclusion

This compound is a foundational compound in the development of imidazotetrazine-based DNA alkylating agents. Its mechanism of action, centered on the generation of the cytotoxic O6-methylguanine lesion, and the corresponding mechanisms of resistance, have laid the groundwork for our understanding of its more widely used successor, temozolomide. While clinical development of this compound was not pursued as extensively, the data from its preclinical and early clinical evaluation continue to be relevant for researchers in oncology and drug development. A thorough understanding of this compound's properties can inform the design of novel alkylating agents, strategies to overcome resistance, and the development of combination therapies to improve outcomes for patients with cancer.

References

The Rise and Fall of a Novel Anticancer Agent: A Technical History of Mitozolomide

An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Evaluation of a Pioneering Imidazotetrazine Derivative

Abstract

Mitozolomide, a novel imidazotetrazine derivative, emerged in the early 1980s as a promising broad-spectrum anticancer agent. Its unique chemical structure and mechanism of action as a DNA alkylating agent generated significant interest within the oncology research community. This technical guide delves into the discovery and developmental history of this compound, from its initial synthesis to its progression through preclinical and early clinical trials. We will explore the detailed methodologies of key experiments, present quantitative data from in vitro and in vivo studies, and elucidate the signaling pathways implicated in its cytotoxic effects. Despite its initial promise, the development of this compound was ultimately halted due to severe and unpredictable toxicity, a pivotal moment that redirected research efforts towards the synthesis of its safer and more successful analogue, Temozolomide. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering valuable insights into the intricate process of anticancer drug discovery and the critical lessons learned from the this compound story.

Discovery and Synthesis

The journey of this compound began in the laboratories of Professor Malcolm F. G. Stevens and his team at the University of Aston in Birmingham, UK. Their research was centered on the inquisitive chemistry of nitrogen-rich heterocyclic compounds. The first synthesis of the imidazotetrazine ring system, the core of both this compound and its successor Temozolomide, was achieved by PhD student Robert Stone in 1979.

The synthesis of this compound, chemically known as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, involves the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate. This reaction, carried out in the dark, yields the imidazotetrazine structure.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on the procedure described by Stevens et al. (1984).

Materials:

-

5-diazoimidazole-4-carboxamide

-

2-chloroethyl isocyanate

-

Anhydrous ethyl acetate

-

Anhydrous dichloromethane

Procedure:

-

A solution of 5-diazoimidazole-4-carboxamide in anhydrous ethyl acetate is prepared.

-

An equimolar amount of 2-chloroethyl isocyanate is added to the solution.

-

The reaction mixture is stirred in the dark at room temperature for a specified period. The original synthesis by Stevens et al. notes that the reaction in dichloromethane at 25°C is very long (20 days) but results in a high yield of the related compound Temozolomide, suggesting a similar lengthy process for this compound.[1]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to yield pure 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (this compound).

Mechanism of Action

This compound exerts its cytotoxic effects as a DNA alkylating agent. It is a prodrug that, under physiological conditions, is believed to ring-open to form the reactive acyclic triazene, 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC).[1] This reactive intermediate can then transfer a chloroethyl group to the DNA of cancer cells.

The primary target of this alkylation is the O6 position of guanine residues in DNA. This modification leads to the formation of O6-(2-chloroethyl)guanine adducts. These adducts can induce interstrand cross-links in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).

dot digraph "this compound Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MCTIC [label="5-[3-(2-chloroethyl)triazen-1-yl]\nimidazole-4-carboxamide (MCTIC)\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylated_DNA [label="O6-(2-chloroethyl)guanine\nDNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinking [label="DNA Interstrand\nCross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> MCTIC [label="Ring Opening\n(Physiological pH)", color="#202124"]; MCTIC -> DNA [label="Chloroethylation", color="#202124"]; DNA -> Alkylated_DNA [style=invis]; Alkylated_DNA -> Crosslinking [color="#202124"]; Crosslinking -> Apoptosis [color="#202124"]; } caption: "this compound's mechanism of action."

Preclinical Development

This compound demonstrated a broad spectrum of antitumor activity in preclinical studies, which was the basis for its selection for clinical trials.

In Vitro Studies

This compound was evaluated against a panel of human tumor xenografts and murine tumors using a colony formation assay in agar.

Experimental Protocol: In Vitro Colony Formation Assay

This protocol is a generalized representation based on common cytotoxicity assay methodologies.

-

Cell Preparation: Human tumor xenograft cells or murine tumor cells are harvested and prepared as a single-cell suspension.

-

Plating: A specific number of cells (e.g., 1 x 10^5 cells/mL) are suspended in a soft agar medium.

-

Drug Exposure: The cell suspension is exposed to various concentrations of this compound. A continuous exposure model is often used.

-

Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 10-14 days).

-

Colony Staining and Counting: Colonies are stained (e.g., with p-iodonitrotetrazolium violet) and counted.

-

Data Analysis: The number of colonies in the treated groups is compared to the untreated control group to determine the percentage of growth inhibition. Activity is often defined as a colony number in the test group that is less than 30% of the control group.[2]

Quantitative Data: In Vitro Activity of this compound

| Tumor Type | Number of Xenografts Tested | Number of Xenografts Active* | Activity Rate (%) |

| Small-cell Lung Cancer | 5 | 4 | 80% |

| Melanoma | 7 | 2 | 28.6% |

| Non-small-cell Lung Cancer | 9 | 2 | 22.2% |

| Large Bowel Cancer | Not specified | 1 | Not specified |

| Stomach Cancer | Not specified | 1 | Not specified |

| Breast Cancer | Not specified | 1 | Not specified |

| Sarcoma | Not specified | 1 | Not specified |

| Total | 42 | 12 | 29% |

*Active is defined as the colony number of the test group being <30% of the control group at a continuous exposure to 3 µg/ml this compound.[2]

In Vivo Studies

This compound also showed significant antitumor activity in in vivo models using human tumor xenografts grown subcutaneously in nude mice.

Experimental Protocol: In Vivo Xenograft Model

This is a generalized protocol for in vivo antitumor activity assessment.

-

Animal Model: Athymic nude mice are used.

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, mice are treated with this compound, typically administered intravenously or orally.

-

Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

-

Efficacy Evaluation: The antitumor efficacy is evaluated based on tumor growth inhibition, and in some cases, complete or partial remissions.

Quantitative Data: In Vivo Activity of this compound in Human Tumor Xenografts

| Tumor Xenograft Model | Treatment Outcome |

| 9 Human Tumor Xenografts | 6 out of 9 tumors showed complete or partial remission. |

Specific details on the tumor types and dosing regimens for this in vivo study were not available in the reviewed literature.

Clinical Development

Based on its promising preclinical activity, this compound entered Phase I clinical trials.

Phase I Clinical Trial

A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of this compound in patients with advanced cancer.

Trial Design:

-

Drug Administration: this compound was initially administered as a short intravenous infusion.

-

Patient Population: 37 patients with various types of cancer were enrolled.

-

Dose Escalation: Doses ranged from 8 to 153 mg/m².

Quantitative Data: Phase I Clinical Trial of this compound

| Parameter | Value |

| Dose Range | 8 to 153 mg/m² |

| Dose-Limiting Toxicity | Thrombocytopenia (at doses > 115 mg/m²) |

| Recommended Dose for Phase II | 90 mg/m² (IV or orally) |

| Plasma Half-life | 1 to 1.3 hours |

| Observed Responses | 2 partial responses in patients with adenocarcinoma of the ovary |

Data sourced from a Phase I clinical trial of this compound.

Abandonment and Legacy

Despite showing some evidence of antitumor activity, the Phase I trial revealed a significant and concerning toxicity profile. The dose-limiting toxicity was severe and delayed thrombocytopenia, with recovery taking up to 8 weeks. This unpredictable and severe myelosuppression made further development of this compound untenable.

The experience with this compound, however, was not a complete failure. The severe toxicity prompted Professor Stevens and his team to re-evaluate the imidazotetrazine structure. This led to a pivotal shift in their research, focusing on creating a safer analogue. By replacing the 2-chloroethyl group with a methyl group, they synthesized Temozolomide. This new compound proved to be much safer, more stable, and capable of crossing the blood-brain barrier, ultimately becoming a blockbuster drug for the treatment of glioblastoma. The story of this compound serves as a critical lesson in drug development, demonstrating how a "failed" compound can provide the essential knowledge and impetus for the creation of a life-saving medicine.

Signaling Pathways

The primary signaling pathway affected by this compound is the DNA damage response (DDR) pathway.

dot digraph "DNA_Damage_Response_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Alkylation &\nInterstrand Cross-links", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR_Sensors [label="DNA Damage Sensors\n(e.g., ATM, ATR)", fillcolor="#FBBC05", fontcolor="#202124"]; Checkpoint_Activation [label="Cell Cycle Checkpoint\nActivation (G2/M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair Mechanisms", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> DNA_Damage [color="#202124"]; DNA_Damage -> DDR_Sensors [color="#202124"]; DDR_Sensors -> Checkpoint_Activation [color="#202124"]; DDR_Sensors -> DNA_Repair [color="#202124"]; Checkpoint_Activation -> Apoptosis [label="If damage is irreparable", color="#202124"]; DNA_Repair -> Apoptosis [label="If repair fails", color="#202124"]; } caption: "DNA damage response to this compound."

Upon DNA damage induced by this compound, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate a cascade of downstream effector proteins that orchestrate the cellular response to DNA damage. This response includes the activation of cell cycle checkpoints, primarily at the G2/M transition, to halt cell division and allow time for DNA repair. If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.

Conclusion

This compound represents a fascinating and important chapter in the history of cancer drug development. Its journey from a novel chemical entity with broad-spectrum preclinical activity to a clinically abandoned drug due to severe toxicity highlights the challenges and unpredictability inherent in this field. While this compound itself did not fulfill its initial promise, the knowledge gained from its development was instrumental in the rational design of Temozolomide, a drug that has had a significant impact on the treatment of brain tumors. The story of this compound underscores the iterative nature of scientific discovery and the valuable lessons that can be learned from both successes and failures in the quest for more effective cancer therapies.

References

- 1. Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one , a novel broad-spectrum antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anticancer activity of this compound and sparsomycin in human tumor xenografts, murine tumors and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mitozolomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitozolomide, a pioneering imidazotetrazine derivative, has been a subject of significant interest in the field of oncology for its potent antitumor activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are presented, alongside a summary of its spectral and cytotoxicological data. Furthermore, key signaling pathways implicated in the cellular response to this compound-induced DNA damage are illustrated to provide a deeper understanding of its biological activity and mechanisms of resistance. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound, with the IUPAC name 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, is a heterocyclic compound belonging to the imidazotetrazine class of alkylating agents.[1][2] Its chemical structure is characterized by a fused imidazole and tetrazine ring system, with a 2-chloroethyl group at the N-3 position and a carboxamide group at the C-8 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | [1][2] |

| Synonyms | Azolastone, CCRG 81010, M & B 39565, NSC 353451 | [1] |

| Molecular Formula | C₇H₇ClN₆O₂ | |

| Molecular Weight | 242.62 g/mol | |

| CAS Number | 85622-95-3 |

Synthesis of this compound

The seminal synthesis of this compound was first reported by Stevens et al. in 1984. The synthetic pathway involves the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate. This reaction proceeds via a [2+3] cycloaddition of the isocyanate to the diazo group, followed by an intramolecular cyclization to yield the imidazotetrazinone core.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-diazoimidazole-4-carboxamide

-

2-chloroethyl isocyanate

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Ethyl Acetate

Procedure:

-

A solution of 5-diazoimidazole-4-carboxamide (1 equivalent) in anhydrous dichloromethane is prepared in a reaction vessel protected from light.

-

To this solution, 2-chloroethyl isocyanate (1.1 equivalents) is added dropwise at room temperature with constant stirring.

-

The reaction mixture is stirred in the dark at room temperature for an extended period (typically several days) to allow for the slow cycloaddition and cyclization to occur. The progress of the reaction can be monitored by thin-layer chromatography (TCC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to afford pure 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (this compound).

Note: This protocol is a generalized representation based on the originally reported synthesis. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Spectroscopic Data

Table 2: Spectroscopic Data for Imidazotetrazinones

| Technique | Data Type | Characteristic Peaks/Signals | Reference (for related compounds) |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the imidazole proton, the methylene protons of the chloroethyl group, and the amide protons. | |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbonyl carbon, the imidazole and tetrazine ring carbons, and the carbons of the chloroethyl group. | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Absorption bands characteristic of N-H stretching (amide), C=O stretching (amide and tetrazinone), and C-Cl stretching. | |

| Mass Spectrometry | m/z | The molecular ion peak (M+) and characteristic fragmentation patterns. |

Mechanism of Action and Signaling Pathways

This compound functions as a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to its active form, 5-(3-chloroethyl)triazen-1-yl)imidazole-4-carboxamide (MCTIC). MCTIC, in turn, is a potent DNA alkylating agent. It introduces a chloroethyl group onto the O⁶ and N⁷ positions of guanine and the N³ position of adenine residues in DNA. This alkylation leads to the formation of DNA cross-links, which are highly cytotoxic lesions that trigger cell cycle arrest and apoptosis.

Resistance Mechanisms

The efficacy of this compound, similar to other alkylating agents like Temozolomide, is often limited by cellular DNA repair mechanisms. Key pathways involved in resistance include:

-

O⁶-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes the alkyl group from the O⁶ position of guanine, thus reversing the cytotoxic lesion. High levels of MGMT expression in tumor cells are a major mechanism of resistance.

-

Mismatch Repair (MMR) System: The MMR system recognizes and attempts to repair the alkylated DNA. In some contexts, a futile cycle of MMR activity can lead to DNA double-strand breaks and cell death. However, defects in the MMR pathway can lead to tolerance of the DNA damage and resistance to the drug.

-

Base Excision Repair (BER): The BER pathway is responsible for repairing the N⁷-guanine and N³-adenine adducts. Upregulation of BER can contribute to cellular resistance.

Antitumor Activity

This compound has demonstrated potent cytotoxic activity against a range of tumor cell lines in preclinical studies. Its efficacy is particularly noted in leukemia models.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| L1210 | Murine Leukemia | Data not explicitly found in snippets | |

| P388 | Murine Leukemia | Data not explicitly found in snippets |

Note: While the original publication by Stevens et al. (1984) reports curative activity against L1210 and P388 leukemia, specific IC₅₀ values were not found in the provided search results. Further literature review is recommended for detailed quantitative data.

Conclusion

This compound remains a significant molecule in the history of anticancer drug development. Its unique chemical structure and mechanism of action have provided a foundation for the development of subsequent imidazotetrazine-based therapies, most notably Temozolomide. This guide has provided a detailed overview of its chemical synthesis, properties, and biological activity, with a focus on the underlying molecular pathways. A thorough understanding of these aspects is crucial for the rational design of next-generation alkylating agents and for developing strategies to overcome the challenge of drug resistance in cancer therapy.

References

- 1. Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of O6-methylguanine on DNA damage and cytotoxicity of temozolomide in L1210 mouse leukemia sensitive and resistant to chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Brain Cancer Breakthrough: Mitozolomide as a Developmental Precursor to Temozolomide

For Immediate Release

This technical guide delves into the pivotal role of Mitozolomide as a foundational precursor in the development of the cornerstone glioblastoma therapeutic, Temozolomide. While not a direct synthetic intermediate in the contemporary production of Temozolomide, this compound's journey from a promising anticancer agent to a compound superseded by its methyl analog provides critical insights for researchers, scientists, and drug development professionals. This document outlines the chemical relationship, comparative analysis, and the logical progression that led to the advent of Temozolomide, a drug that has significantly impacted neuro-oncology.

Introduction: The Imidazotetrazine Family

This compound and Temozolomide belong to the imidazotetrazine class of alkylating agents.[1] These compounds are prodrugs that undergo chemical transformation under physiological conditions to form a highly reactive methyldiazonium cation, which then methylates DNA, leading to cytotoxicity in rapidly dividing cancer cells. The development of these agents in the 1980s at Aston University was a landmark in cancer research, ultimately providing a much-needed oral chemotherapeutic option for brain tumors.[2]

Chemical Structures and Properties

This compound and Temozolomide share the same core imidazotetrazine structure but differ in the substituent at the N-3 position. This compound possesses a 2-chloroethyl group, whereas Temozolomide has a methyl group. This seemingly minor structural difference has profound implications for their pharmacological properties and clinical utility.

Table 1: Comparative Physicochemical Properties of this compound and Temozolomide

| Property | This compound | Temozolomide |

| IUPAC Name | 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][3][4][5]tetrazine-8-carboxamide | 3-methyl-4-oxoimidazo[5,1-d]tetrazine-8-carboxamide |

| Molecular Formula | C₇H₇ClN₆O₂ | C₆H₆N₆O₂ |

| Molecular Weight | 242.62 g/mol | 194.15 g/mol |

| Melting Point | Not available | 212 °C (decomposes) |

| Solubility | Poorly soluble in water and most organic solvents. | Slightly soluble in water and aqueous acids. |

| Stability | Unstable at physiological pH. | Stable at acidic pH, labile at pH > 7. |

The Developmental Pathway: From this compound to Temozolomide

The journey from this compound to Temozolomide is a classic example of rational drug design, where an initial lead compound is optimized to improve its therapeutic index. This compound showed promising broad-spectrum antitumor activity in preclinical studies. However, its clinical development was hampered by severe and unpredictable myelosuppression (bone marrow suppression).

This led researchers to synthesize a series of analogs with different N-3 substituents to identify a compound with a better safety profile. Temozolomide, the 3-methyl analog, emerged as a promising candidate. It retained the desirable antitumor activity of the parent compound but exhibited a more predictable and manageable toxicity profile. This improved therapeutic window was the primary driver for its selection for further clinical development, ultimately leading to its approval for the treatment of glioblastoma.

The logical progression from this compound to Temozolomide can be visualized as a process of refining the alkylating agent's properties.

Mechanism of Action: A Shared Cytotoxic Pathway

Both this compound and Temozolomide exert their anticancer effects through a common mechanism of action. They are prodrugs that spontaneously convert to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions (pH > 7.0). MTIC is unstable and further degrades to release a highly reactive methyldiazonium cation. This cation is a potent alkylating species that transfers a methyl group to DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine.

The methylation of DNA at these sites triggers DNA damage repair mechanisms. In cancer cells with a deficient O⁶-methylguanine-DNA methyltransferase (MGMT) repair protein, the O⁶-methylguanine lesions are not repaired, leading to mismatched base pairing during DNA replication, futile DNA repair cycles, and ultimately, apoptosis (programmed cell death).

References

- 1. Chemotherapy - Wikipedia [en.wikipedia.org]

- 2. Antitumor Imidazotetrazines. 35. New Synthetic Routes to the Antitumor Drug Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new imidazotetrazinones with potential to overcome tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumour imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide): an intermediate for the preparation of the antitumour drug temozolomide and analogues, avoiding the use of isocyanates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] The Medicinal Chemistry of Imidazotetrazine Prodrugs | Semantic Scholar [semanticscholar.org]

Antineoplastic Properties of Imidazotetrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazotetrazine derivatives represent a critical class of chemotherapeutic agents utilized in the treatment of various malignancies. These compounds function primarily as DNA alkylating agents, inducing cytotoxic lesions that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the antineoplastic properties of key imidazotetrazine compounds, with a focus on their mechanisms of action, resistance pathways, and the experimental methodologies used for their evaluation.

Core Compounds and Mechanism of Action

The most prominent members of the imidazotetrazine class are temozolomide (TMZ) and dacarbazine (DTIC), with procarbazine also sharing a similar mechanism of action. These agents are prodrugs that undergo chemical conversion to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC, in turn, releases a highly reactive methyldiazonium cation that transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[2][4]

The primary cytotoxic lesion responsible for the antineoplastic activity of these compounds is the O6-methylguanine (O6-MeG) adduct. This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR) that results in DNA double-strand breaks and ultimately, apoptotic cell death. The cytotoxicity of imidazotetrazines is therefore highly dependent on a proficient MMR system.

Data Presentation: In Vitro Cytotoxicity and Clinical Efficacy

The following tables summarize the in vitro cytotoxicity (IC50 values) of temozolomide and dacarbazine in various cancer cell lines, as well as key data from clinical trials.

Table 1: In Vitro Cytotoxicity of Temozolomide (TMZ)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| U87 | Glioblastoma | 180 (median) | 48 | |

| U87 | Glioblastoma | 202 (median) | 72 | |

| U251 | Glioblastoma | 84 (median) | 48 | |

| U251 | Glioblastoma | 102 (median) | 72 | |

| T98G | Glioblastoma | >350 | Not Specified | |

| A172 | Glioblastoma | 200-400 | 72 | |

| A375 | Melanoma | 943 | 72 |

Table 2: In Vitro Cytotoxicity of Dacarbazine (DTIC)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| SK-MEL-30 | Melanoma | 1095 | 24 | |

| A375 | Melanoma | 1113 | 72 | |

| MNT-1 | Melanoma | >500 (at 24h) | 24 |

Table 3: Clinical Efficacy of Temozolomide in Glioblastoma

| Study Population | Dosage Regimen | Overall Response Rate (%) | Median Overall Survival (months) | Reference |

| Newly Diagnosed GBM (adjuvant) | 150-200 mg/m²/day for 5 days every 28 days | Not Applicable | 14.6 | |

| Recurrent GBM | Metronomic schedules (e.g., >100 mg/m²/day) showed improved PFS-6 | 50.5 (Clinical Benefit Rate) | 6-month OS: 65.0%, 12-month OS: 36.4% |

Table 4: Clinical Efficacy of Dacarbazine in Metastatic Melanoma

| Study Population | Dosage Regimen | Overall Response Rate (%) | Median Duration of Response (months) | Reference |

| Metastatic Melanoma | Single agent: 2-4.5 mg/kg/day for 10 days every 4 weeks OR 250 mg/m²/day for 5 days every 3 weeks | ~20 | 5-6 | |

| Metastatic Melanoma | Combination with Cisplatin (Regimen B): 350 mg/m²/day for 3 days | 32 | 6 | |

| Metastatic Melanoma | Combination with Cisplatin and IL-2: 750 mg/m² on day 1 | 41 | 8 |

Mechanisms of Resistance

A major factor contributing to resistance to imidazotetrazine therapy is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the primary cytotoxic lesion before it can trigger the MMR pathway. Tumors with high levels of MGMT expression are often resistant to temozolomide. Another mechanism of acquired resistance involves defects in the MMR pathway, which prevents the recognition of O6-MeG:T mismatches and the subsequent induction of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of imidazotetrazine compounds are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Imidazotetrazine compound (e.g., Temozolomide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of the imidazotetrazine compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Comet slides or regular microscope slides

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., Propidium Iodide or SYBR Green)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Harvest a single-cell suspension of treated and untreated cells.

-

Mix the cells with LMA at a 1:10 ratio (v/v).

-

Pipette the cell/agarose mixture onto a pre-coated slide (with NMA) and allow it to solidify.

-

Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

For detecting single-strand breaks, incubate the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

After electrophoresis, neutralize the slides with neutralizing buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" under a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

-

Analyze the images using specialized software to quantify the extent of DNA damage.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., cold 70% ethanol)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest cells and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that only DNA is stained.

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). The percentage of cells in each phase can then be quantified.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key molecular pathways involved in the action of and resistance to imidazotetrazine compounds.

Experimental Workflow

The following diagram outlines a general experimental workflow for the in vitro evaluation of an imidazotetrazine compound.

Conclusion

Imidazotetrazine compounds remain a cornerstone in the treatment of specific cancers, particularly glioblastoma and melanoma. Their mechanism of action, centered on DNA alkylation, is well-characterized, as are the primary mechanisms of resistance involving MGMT and the MMR pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these compounds and the development of novel analogues designed to overcome therapeutic resistance. Further research into the complex interplay between imidazotetrazines, DNA repair pathways, and the tumor microenvironment will be crucial for optimizing their clinical efficacy and expanding their therapeutic applications.

References

In Vitro Cytotoxicity of Mitozolomide in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitozolomide is an experimental anticancer agent belonging to the imidazotetrazine class of compounds. It functions as a DNA alkylating agent, a mechanism it shares with its more widely known analogue, Temozolomide (TMZ). Like other agents in its class, this compound's cytotoxic effects are mediated through the transfer of an alkyl group to DNA bases, which induces DNA damage and ultimately triggers cell death in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including its mechanism of action, available quantitative data, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound, like Temozolomide, is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC is the ultimate alkylating species, responsible for transferring a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[4]

The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct.[4] During DNA replication, this methylated base improperly pairs with thymine. This mismatch is recognized by the DNA Mismatch Repair (MMR) system. However, the MMR system's attempt to remove the incorrect thymine results in a futile repair cycle, as the original O6-MeG lesion remains. These repeated cycles of abortive repair lead to the formation of DNA double-strand breaks, which are highly toxic to the cell, culminating in cell cycle arrest and apoptosis.

Tumor cell resistance to agents like this compound is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, thus repairing the damage before it can trigger the MMR system and subsequent cell death. Therefore, cancer cell lines with low or absent MGMT expression are typically more sensitive to the cytotoxic effects of imidazotetrazines.

Quantitative Cytotoxicity Data

Published quantitative data detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited in publicly accessible literature. Early studies focused more on qualitative effects such as cell cycle arrest.

Available studies show that this compound induces growth inhibitory effects and perturbs the cell cycle in the M14 human melanoma cell line and the SW626 human ovarian cancer cell line. Specifically, at high concentrations, this compound was observed to cause an accumulation of cells in the S and G2-M phases of the cell cycle. However, in a study of 16 primary cultures of human ovarian cancers, only one exhibited sensitivity to this compound in terms of cell cycle perturbation, suggesting potential intrinsic resistance in this cancer type.

Illustrative Cytotoxicity Data of Temozolomide (Analogue)

To provide a clear example of how cytotoxicity data for this class of drugs is presented, the following table summarizes IC50 values for the closely related compound, Temozolomide (TMZ), in various glioblastoma cell lines. This data illustrates the typical range of sensitivities observed in vitro.

| Cell Line | Cancer Type | Exposure Time (h) | Median IC50 (µM) | Interquartile Range (IQR) (µM) | Reference |

| U87 | Glioblastoma | 24 | 123.9 | 75.3–277.7 | |

| U87 | Glioblastoma | 48 | 223.1 | 92.0–590.1 | |

| U87 | Glioblastoma | 72 | 230.0 | 34.1–650.0 | |

| U251 | Glioblastoma | 48 | 240.0 | 34.0–338.5 | |

| U251 | Glioblastoma | 72 | 176.5 | 30.0–470.0 | |

| T98G | Glioblastoma | 72 | 438.3 | 232.4–649.5 | |

| A172 (MGMT-) | Glioblastoma | Not Specified | 14.1 ± 1.1 | Not Applicable | |

| LN229 (MGMT-) | Glioblastoma | Not Specified | 14.5 ± 1.1 | Not Applicable | |

| SF268 (MGMT+) | Glioblastoma | Not Specified | 147.2 ± 2.1 | Not Applicable |

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are initiated by DNA damage and propagated through cellular stress and death signaling pathways, leading to apoptosis. The diagram below illustrates the putative signaling cascade.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Methodologies

Standardized protocols are crucial for obtaining reproducible in vitro cytotoxicity data. Below are detailed methodologies for assessing cell viability and apoptosis following this compound treatment.

General Experimental Workflow

The logical flow of an in vitro cytotoxicity study involves several key stages, from initial cell culture preparation to final data analysis.

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell concentration. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2).

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the viability percentage against the log of the drug concentration to determine the IC50 value.

-

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

-

Treated and control cells (in suspension)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer to preserve membrane integrity.

-

Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC.

-

Add 5 µL of PI solution.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temozolomide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Mitozolomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitozolomide (NSC-353451; CCRG 81010; M&B 39565) is a novel imidazotetrazine derivative with broad-spectrum antitumor activity. As a DNA alkylating agent, it represents a significant area of study in the development of cancer therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and clinical findings. It is intended to serve as a resource for researchers and professionals involved in oncology drug development.

Introduction

This compound is a cytotoxic agent that has demonstrated activity against a range of murine tumors, which led to its investigation in clinical trials. It is a precursor to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), a reactive species that alkylates DNA. This guide synthesizes the available preclinical and clinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action

This compound functions as a prodrug, undergoing chemical decomposition to exert its cytotoxic effects. The proposed mechanism involves the following key steps:

-

Decomposition: this compound is unstable in aqueous solutions and decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a reactive chloroethyl-containing species.[1]

-

DNA Alkylation and Cross-linking: The reactive electrophile generated from this compound's decomposition alkylates DNA, with a preference for the N7 position of guanine. Due to its bifunctional nature, this compound is capable of forming DNA interstrand cross-links, a highly cytotoxic lesion that can block DNA replication and transcription, ultimately leading to apoptosis.

The formation of DNA adducts and cross-links is considered the primary mechanism of this compound's antitumor activity.

Signaling Pathways